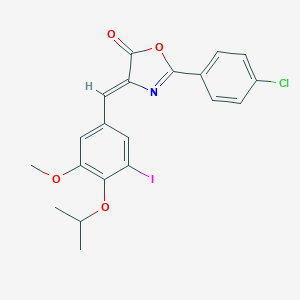
2-(4-chlorophenyl)-4-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-4-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a synthetic compound that has garnered significant scientific interest due to its potential applications in various fields.
科学研究应用
This compound has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties. In addition, it has been evaluated for its potential use as a fluorescent probe for detecting metal ions and as a catalyst for various organic reactions.
作用机制
The mechanism of action of 2-(4-chlorophenyl)-4-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, studies have shown that it exhibits cytotoxicity towards cancer cells by inducing apoptosis and inhibiting cell proliferation. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce DNA damage and inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation.
实验室实验的优点和局限性
One of the advantages of using this compound in lab experiments is its high potency and selectivity towards cancer cells. It also exhibits low toxicity towards normal cells, making it a promising candidate for anti-cancer drug development. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for research on 2-(4-chlorophenyl)-4-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-1,3-oxazol-5(4H)-one. One direction is to investigate its potential as a fluorescent probe for detecting metal ions in biological samples. Another direction is to explore its potential as a catalyst for organic reactions. In addition, further studies are needed to fully understand its mechanism of action and to optimize its efficacy and bioavailability as a potential anti-cancer drug.
合成方法
The synthesis of 2-(4-chlorophenyl)-4-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-1,3-oxazol-5(4H)-one involves the reaction of 4-chlorobenzaldehyde, 3-iodo-4-isopropoxy-5-methoxybenzylamine, and glycine in the presence of acetic acid and acetic anhydride. This reaction yields the desired compound, which can be purified using column chromatography.
属性
分子式 |
C20H17ClINO4 |
|---|---|
分子量 |
497.7 g/mol |
IUPAC 名称 |
(4Z)-2-(4-chlorophenyl)-4-[(3-iodo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H17ClINO4/c1-11(2)26-18-15(22)8-12(10-17(18)25-3)9-16-20(24)27-19(23-16)13-4-6-14(21)7-5-13/h4-11H,1-3H3/b16-9- |
InChI 键 |
QHNXFEPQBZKSFD-SXGWCWSVSA-N |
手性 SMILES |
CC(C)OC1=C(C=C(C=C1I)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl)OC |
SMILES |
CC(C)OC1=C(C=C(C=C1I)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)OC |
规范 SMILES |
CC(C)OC1=C(C=C(C=C1I)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide](/img/structure/B283745.png)
![2-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283746.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-naphthamide](/img/structure/B283747.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-furamide](/img/structure/B283749.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B283751.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]hexanamide](/img/structure/B283753.png)
![N-(2-methylbenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B283755.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B283767.png)
![2-(3,5-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283769.png)
![2-(2,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283770.png)
![2-(4-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B283771.png)
![2-(4-chlorophenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283772.png)
![2,5-dichloro-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283774.png)
![N-[(2-chlorophenoxy)acetyl]-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B283779.png)